
(R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine is a chiral amine that is of interest due to its potential as an intermediate in the synthesis of various bioactive molecules. While the provided papers do not directly discuss this compound, they do provide insights into related structures and synthetic methods that could be applicable to its synthesis and analysis.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been demonstrated through various methods. For instance, a rhodium(III)-catalyzed annulation of 4-arylbut-3-yn-1-amines with internal alkynes through C-H functionalization has been reported, which allows the formation of spiro[indene-1,2'-pyrrolidine] structures with high atom-economy and step-efficiency . Additionally, a practical large-scale synthesis of a pyrrolidin-3-ol derivative has been achieved via asymmetric 1,3-dipolar cycloaddition, followed by reduction and catalytic hydrogenation, without the need for chromatography . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
Structural studies of related compounds, such as 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, have been conducted using various spectroscopic techniques, including 1H-NMR, 13C-NMR, FTIR, UV-Vis, and mass spectrometry, as well as single-crystal X-ray diffraction . These techniques are crucial for confirming the molecular structure and stereochemistry of the synthesized compounds. The presence of intermolecular hydrogen bonds and C-H…π interactions in the crystal structure of related compounds suggests that similar analyses could be informative for this compound.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives can be inferred from the reported chemical reactions. The rhodium-catalyzed annulation process, for example, involves the formation of multiple chemical bonds, including C-C and C-N bonds . This indicates that this compound could potentially undergo similar C-H functionalization reactions, leading to the formation of complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be deduced from their molecular structure. The presence of hydrogen bonding and π-facial interactions in the crystal structures of related compounds suggests that this compound may exhibit similar properties, which could affect its solubility, melting point, and stability . These properties are important for the practical application and handling of the compound in a laboratory setting.
Aplicaciones Científicas De Investigación
Pharmacological Activities
- Compounds related to (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine, such as derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine, have been identified as potent melanin-concentrating hormone receptor-1 (MCH-R1) antagonists, showing efficacy in vivo and good oral bioavailability (Huang et al., 2005).
Chemical Synthesis and Ligand Design
- This compound and its derivatives have been explored in the synthesis of various chemical structures, such as in the creation of amine-constrained pyridazinone histamine H3 receptor antagonists (Sundar et al., 2011).
- The compound has been utilized in synthesizing TiIV and ZrIV complexes, which were found to be active catalysts for asymmetric hydroamination/cyclization of aminoalkenes (Xiang et al., 2008).
Coordination Chemistry and Catalysis
- It has been used in the synthesis and structural investigation of half sandwich Ir(III) and Rh(III) amine compounds, which showed promise in the catalytic transfer hydrogenation of aromatic ketones and aldehydes in water (Thangavel et al., 2017).
- The compound has been part of studies involving organoruthenium and organorhodium cations interacting with novel ambidentate (N,N) and (O,O) chelating ligands in aqueous solution (Nagy et al., 2021).
Material Science and Luminescence
- It has been involved in the construction of helical silver(I) coordination polymers, contributing to the formation of structures with diverse conformational and luminescent properties (Zhang et al., 2013).
Biological Applications
- A bis(pyridine-2-ylmethyl)amine-based derivative has been synthesized as a selective and sensitive colorimetric and fluorescent chemosensor for Cu2+, demonstrating potential use in detecting Cu2+ ions in mammalian cells (Zheng et al., 2016).
Propiedades
IUPAC Name |
(3R)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-4-6-13(7-9)8-10-3-1-2-5-12-10/h1-3,5,9H,4,6-8,11H2/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIALOSPTKOFOPE-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

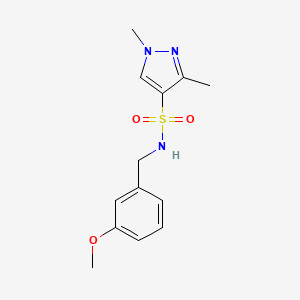
![7-ethyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2547440.png)

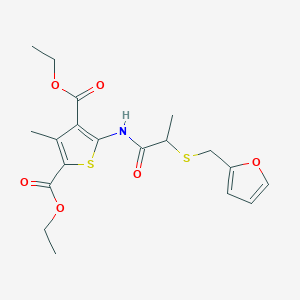
![1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2547444.png)


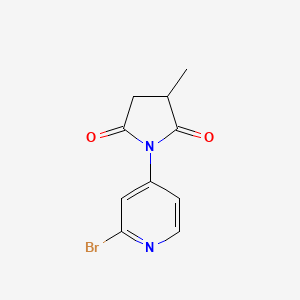
![N-[4-(5-Methyltriazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2547451.png)
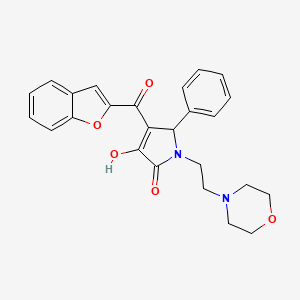
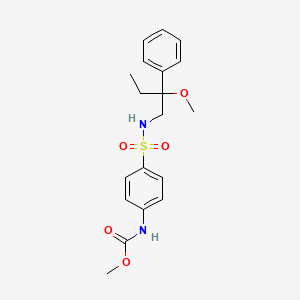
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2547456.png)
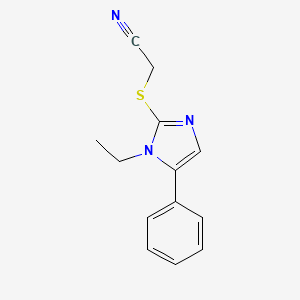
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2547459.png)